Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3;/h4-6,9H,7,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJYRSLAXYCOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis Overview
The synthesis of Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride typically involves several steps:
- Condensation Reaction : 3,4-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base to form a nitrostyrene intermediate.
- Reduction : The nitrostyrene is reduced to the corresponding amine using hydrogen and a palladium catalyst.
- Esterification : The amine is then esterified with methyl chloroformate.
- Hydrochloride Formation : The final product is converted to its hydrochloride salt using hydrochloric acid.
Medicinal Chemistry
This compound has shown promise in various medicinal applications:
- Anticancer Activity : A study by El Rayes et al. demonstrated significant inhibitory effects on colon cancer cells (HCT-116) with an IC50 value of 0.12 µg/mL. The structural modifications enhance biological activity against cancer cells.
- Antimicrobial Properties : Recent research indicated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.
Biological Studies
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:
- Mechanism of Action : The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The methoxy groups enhance lipophilicity, allowing better interaction with biological membranes.
Industrial Applications
In industrial settings, this compound serves as:
- Intermediate in Organic Synthesis : It is used in the synthesis of various organic compounds due to its unique structural properties.
- Building Block for Fine Chemicals : Its versatile reactivity allows it to be employed in the production of more complex molecules.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibitory effects on HCT-116 colon cancer cells | |
| Antimicrobial | Broad-spectrum activity against various pathogens |
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Condensation | Reaction of aldehyde with nitromethane |
| Reduction | Conversion of nitrostyrene to amine |
| Esterification | Formation of ester using methyl chloroformate |
| Hydrochloride Formation | Conversion to hydrochloride salt |
Study on Colon Cancer Cells
In a notable study conducted by El Rayes et al., derivatives based on similar structures were synthesized and tested for antiproliferative effects on colon cancer cells. This compound was included in this analysis, demonstrating significant inhibitory effects with an IC50 value of 0.12 µg/mL against HCT-116 cells. This study highlights the importance of structural modifications that enhance biological activity.
Research on Antimicrobial Properties
A recent study focused on the antimicrobial potential of this compound against various pathogens found that it exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be developed into a novel antimicrobial agent.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways involved in neurotransmitter systems. It is believed to modulate the activity of certain neurotransmitters, leading to potential therapeutic effects.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features.
Homoveratrylamine: Another phenethylamine derivative with similar biological activity.
Biological Activity
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C₁₂H₁₈ClN₁O₄
- Molecular Weight : Approximately 275.73 g/mol
- IUPAC Name : this compound
- CAS Number : 34841-03-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their function.
- Hydrophobic Interactions : The methoxy groups enhance hydrophobic interactions, influencing the compound's activity against different biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit acylases and other enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects in various studies, suggesting its usefulness in treating infections.
- Anticancer Activity : It has been investigated for its effects on cancer cell lines, demonstrating promising results in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, although further research is needed to elucidate these mechanisms fully.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various pathogens | |
| Anticancer | Suppresses proliferation in gastric cancer cell lines | |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Study: Anticancer Activity
A study focused on the anticancer effects of this compound demonstrated significant inhibition of gastric cancer cell lines (SGC-790, MKN-4, and MKN45). The compound was found to induce apoptosis and reduce cell viability in a dose-dependent manner. The underlying mechanism was linked to the modulation of specific signaling pathways involved in cancer progression.
Case Study: Enzyme Inhibition
Another research effort investigated the enzyme inhibitory potential of this compound. It was found to inhibit certain acylases with IC50 values ranging from 14 to 67 nM, indicating a strong interaction with these enzymes. This activity may contribute to its overall pharmacological profile and therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride?
The compound is synthesized via a multi-step organic reaction. A typical route involves:
Condensation : Reacting 3,4-dimethoxybenzaldehyde with a β-ketoester precursor (e.g., methyl acetoacetate) to form an α,β-unsaturated ketone intermediate.
Amination : Introducing the amino group via catalytic hydrogenation or Michael addition with ammonia/amines under controlled pH.
Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
Purification is achieved through recrystallization using CHCl₃-methanol mixtures, yielding crystals suitable for X-ray diffraction .
Q. How is the compound characterized for structural confirmation?
Key methods include:
- X-ray Crystallography : Resolves absolute configuration and crystal packing. The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography .
- NMR Spectroscopy : Confirms proton environments (e.g., 3,4-dimethoxyphenyl protons at δ 6.7–7.1 ppm, ester methyl at δ 3.6–3.8 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 284.1).
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt.
- Stability : Stable at room temperature but prone to hydrolysis in acidic/basic conditions. Store at -20°C in inert atmospheres for long-term stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?
Discrepancies (e.g., residual electron density, R-factor mismatches) are addressed by:
Multi-software validation : Cross-checking results with SHELXL, Olex2, and PLATON to identify misplaced H atoms or disorder.
Twinned data handling : Using SHELXL’s TWIN/BASF commands for high-throughput phasing of twinned crystals .
Spectroscopic corroboration : Aligning crystallographic data with NMR/IR functional group assignments .
Q. What strategies improve enantiomeric purity in asymmetric synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., (R)-methyl 2-amino-3-arylpropanoate derivatives) to enforce stereochemistry .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, enriching enantiopurity .
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for analytical separation (Table 1).
Table 1 : Enantiomeric Purity Optimization Strategies
| Method | Efficiency (%) | Key Parameters |
|---|---|---|
| Chiral Auxiliaries | 85–92 | Temperature, catalyst loading |
| Enzymatic Resolution | 78–88 | pH, reaction time |
| Chiral HPLC | >99 | Mobile phase composition |
Q. How does the compound interact with biological targets?
Mechanistic studies involve:
- Molecular Docking : Simulate binding to enzymes (e.g., monoamine oxidases) using AutoDock Vina. The 3,4-dimethoxyphenyl group engages in π-π stacking, while the amino group forms hydrogen bonds .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrophobic pockets, hydrogen bond donors) using Schrödinger Suite.
- In Vitro Assays : Measure IC₅₀ values against target receptors to validate computational predictions .
Q. How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Contradictions arise from:
- Solvent Effects : Polar solvents (e.g., DMSO) may alter compound conformation. Use consistent solvent systems.
- Salt vs. Free Base : The hydrochloride salt enhances solubility but may reduce membrane permeability. Compare bioactivity of both forms .
- Metabolic Instability : Phase I metabolism (e.g., ester hydrolysis) generates inactive metabolites. Perform stability assays in liver microsomes .
Q. Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
